1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
The compound “1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine” is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes two piperidine rings, which are six-membered rings containing one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Chemical Catalysis
Haskins and Knight (2002) discuss the use of triflic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and homopiperidines, showing the potential use of sulfonamide groups, including compounds similar to the specified chemical, in catalyzing the formation of polycyclic systems (Haskins & Knight, 2002).
Crystal Engineering
Elacqua et al. (2013) applied crystal engineering principles to create organic co-crystals and salts involving sulfadiazine and pyridines, highlighting the role of similar compounds in forming hydrogen-bonded motifs essential in crystal engineering (Elacqua et al., 2013).
Antifungal Applications
Darandale et al. (2013) synthesized compounds including 1,2,3-triazoles, piperidines, and thieno pyridine rings, demonstrating their moderate to good antifungal activity, which underscores the potential of similar chemical structures in antifungal research (Darandale et al., 2013).
Antibacterial Activity
Matsumoto and Minami (1975) prepared a series of compounds, including piperazinyl derivatives, showing significant antibacterial activity, especially against gram-negative bacteria. This study indicates the usefulness of similar chemical compounds in developing antibacterial agents (Matsumoto & Minami, 1975).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2S/c21-20(22,23)16-3-4-19(25-14-16)27-12-10-26(11-13-27)17-5-8-28(9-6-17)31(29,30)18-2-1-7-24-15-18/h1-4,7,14-15,17H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYROROOANKOGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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